Demethyl Arbidol
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Overview
Description
Demethyl Arbidol is a derivative of Arbidol, a broad-spectrum antiviral compound. Arbidol is known for its efficacy against various respiratory viral infections, including influenza and coronaviruses. This compound retains many of the antiviral properties of its parent compound but with slight modifications that may enhance its bioavailability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Demethyl Arbidol involves several key steps:
Hydroxylation Reaction: Starting with 3-iodo-4-nitrophenol, acetyl chloride is used to perform hydroxylation.
Substitution Reaction: The hydroxylated compound reacts with ethyl acetoacetate under alkaline conditions.
Reduction-Condensation: The resulting compound undergoes reduction and condensation in the presence of acetic acid and iron powder to form an indole ring.
N-Methylation: Dimethyl sulfate is used to methylate the indole ring.
Di-Bromination: Bromine in carbon tetrachloride is used for di-bromination.
Reaction with Thiophenol: The brominated compound reacts with thiophenol under alkaline conditions.
Final Steps: The compound is treated with aqueous dimethylamine and formaldehyde, followed by acidification to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance yield and efficiency. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
Demethyl Arbidol undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
Scientific Research Applications
Demethyl Arbidol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
Demethyl Arbidol exerts its antiviral effects by interacting with viral proteins and host cell membranes. It inhibits viral entry into host cells by blocking the fusion of the viral envelope with the host cell membrane. This action is mediated through interactions with aromatic amino acids in viral proteins and the phospholipid bilayer of the host cell membrane . Additionally, this compound may interfere with viral replication and assembly, further inhibiting the spread of the virus within the host .
Comparison with Similar Compounds
Similar Compounds
Arbidol: The parent compound, known for its broad-spectrum antiviral activity.
Oseltamivir: Another antiviral used for treating influenza, but with a different mechanism of action.
Favipiravir: An antiviral that inhibits viral RNA polymerase, used for treating influenza and other viral infections.
Uniqueness
Demethyl Arbidol stands out due to its dual mechanism of action, targeting both viral entry and replication. This dual action enhances its efficacy against a broader range of viruses compared to other antivirals that typically target a single stage of the viral life cycle .
Properties
Molecular Formula |
C21H23BrN2O3S |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
ethyl 6-bromo-5-hydroxy-1-methyl-4-(methylaminomethyl)-2-(phenylsulfanylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C21H23BrN2O3S/c1-4-27-21(26)19-17(12-28-13-8-6-5-7-9-13)24(3)16-10-15(22)20(25)14(11-23-2)18(16)19/h5-10,23,25H,4,11-12H2,1-3H3 |
InChI Key |
JIQJHSYZKOCTIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CNC)O)Br)C)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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